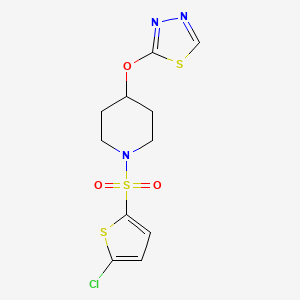
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H12ClN3O3S3 and its molecular weight is 365.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3O3S3 with a molecular weight of approximately 365.87 g/mol. The structure includes a thiadiazole ring, a sulfonyl group attached to a piperidine moiety, and a chlorothiophene substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN3O3S3 |
| Molecular Weight | 365.87 g/mol |
| IUPAC Name | 2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
| CAS Number | 2176152-18-2 |
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor for several enzymes and receptors:
- Antibacterial Activity : Preliminary studies have shown that derivatives of this compound exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Urease Inhibition : The compound has demonstrated significant urease inhibitory activity, with certain derivatives showing IC50 values in the low micromolar range (e.g., 2.14 µM), indicating potential use in treating urease-related conditions .
- Acetylcholinesterase Inhibition : Some studies have indicated that related compounds can inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to thiadiazoles and piperidines:
Case Study 1: Antibacterial Screening
A study synthesized various piperidine derivatives and tested their antibacterial properties. The results indicated that compounds with the thiadiazole structure showed enhanced activity against specific bacterial strains compared to controls .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives exhibited strong urease inhibition with IC50 values significantly lower than the standard drug thiourea (IC50 = 21.25 µM). This suggests that these compounds could serve as effective urease inhibitors in clinical settings .
科学研究应用
Structural Characteristics
This compound features a unique combination of functional groups, including:
- Thiadiazole moiety : Known for its diverse biological activities.
- Piperidine and sulfonyl groups : Enhancing its interaction with biological targets.
The structure suggests potential for multiple pharmacological effects due to the presence of halogenated aromatic systems and nitrogen-containing heterocycles.
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, have demonstrated anticancer properties . For instance:
- A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines, revealing promising results for compounds similar to 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent . Studies have reported that thiadiazoles possess activity against various bacterial strains. For example:
- The antimicrobial activity of synthesized derivatives was evaluated against gram-positive and gram-negative bacteria using standard methods such as disc diffusion .
Anti-inflammatory and Analgesic Effects
Thiadiazoles are also recognized for their anti-inflammatory and analgesic properties. Research has demonstrated that compounds within this class can exhibit significant activity compared to standard drugs like diclofenac and aspirin .
Case Study 1: Anticancer Evaluation
A series of thiadiazole derivatives were synthesized to explore their anticancer potential. Among them, 2f and 3c exhibited significant cytotoxicity against colon and breast adenocarcinoma cells. The study highlighted structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities, several thiadiazole derivatives were tested against Staphylococcus aureus and Pseudomonas sp. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics .
属性
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S3/c12-9-1-2-10(20-9)21(16,17)15-5-3-8(4-6-15)18-11-14-13-7-19-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWNSLXKYAQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













